N-Desmethyl Azelastine-d4
Description
N-Desmethyl Azelastine-d4 is a deuterium-labeled analog of the antihistamine Azelastine, specifically designed for analytical and pharmacokinetic research. Its molecular formula is C21H18ClN3OD4, with a molecular weight of 371.91 g/mol and a CAS number of 47491-38-3 . This compound serves as an internal standard in mass spectrometry (MS) and liquid chromatography (LC) studies, enabling precise quantification of Azelastine in biological samples. The deuterium labeling minimizes metabolic interference, enhancing analytical accuracy in therapeutic drug monitoring and metabolic pathway investigations .
Properties
Molecular Formula |
C21H22ClN3O |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(2,2,7,7-tetradeuterioazepan-4-yl)phthalazin-1-one |
InChI |
InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2/i12D2,13D2 |
InChI Key |
WRYCMIFVXDQIKN-IDPVZSQYSA-N |
Isomeric SMILES |
[2H]C1(CCC(CC(N1)([2H])[2H])N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[2H] |
Canonical SMILES |
C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for N-Desmethyl Azelastine-d4
Deuteration of N-Desmethyl Azelastine
The primary method for synthesizing this compound involves deuteration of the parent compound, N-Desmethyl Azelastine. This process typically employs hydrogen-deuterium (H-D) exchange reactions under controlled conditions. Key steps include:
- Reagent Selection : Deuterated solvents (e.g., D2O) or deuterium gas (D2) are used to facilitate isotopic substitution.
- Catalytic Deuteration : Palladium or platinum catalysts enable selective deuteration at specific positions, such as the azepane ring and phthalazinone moiety.
- Reaction Conditions : Temperatures between 50–80°C and pressures of 1–3 atm are maintained to optimize deuterium incorporation while minimizing side reactions.
Example Protocol :
Stepwise Synthesis from Non-Deuterated Intermediates
An alternative approach involves synthesizing the deuterated compound from non-deuterated precursors:
Condensation of Deuterated Azepane Derivatives
- Intermediate Preparation : 1-Methylhexahydro-4H-azepinone-d4 is synthesized via deuteration of the parent azepane using D2O and acidic conditions.
- Condensation Reaction : The deuterated azepane is condensed with 4-(4-chlorobenzyl)-1-(2H)-phthalazinone in the presence of potassium hydroxide.
Reaction Equation :
$$
\text{C}{14}\text{H}{16}\text{ClN}3\text{O} + \text{C}7\text{H}{10}\text{D}4\text{NO} \rightarrow \text{C}{21}\text{H}{18}\text{D}4\text{ClN}3\text{O} + \text{H}_2\text{O}
$$
Borohydride Reduction of Acylhydrazone Intermediates
A patent-derived method (CN113956239A) outlines a high-yield pathway:
- React 1-methylhexahydro-4H-azepinone hydrochloride with benzoyl hydrazine to form acylhydrazone.
- Reduce with potassium borohydride in methanol/water.
- Acidolyze the product and condense with 2-(p-chlorobenzoyl)benzoic acid.
- Introduce deuterium during reduction or acidolysis steps using deuterated reagents (e.g., NaBD4).
Optimization of Deuteration Efficiency
Factors Influencing Deuterium Incorporation
| Factor | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–70°C | Higher deuteration efficiency |
| Catalyst Loading | 5–10% Pd/C | Balances cost and activity |
| Reaction Time | 24–48 hours | Maximizes D-incorporation |
| Solvent Polarity | CD3OD > DMSO-d6 | Enhances solubility |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
- High-Resolution MS : Molecular ion at m/z 371.90 ([M+H]+) with isotopic pattern confirming four deuterium atoms.
- Fragmentation Patterns : Distinctive peaks at m/z 254.1 (loss of C7H7D4ClN2O).
Applications in Pharmacokinetic Studies
Metabolic Pathway Tracing
- This compound enables precise tracking of Azelastine’s metabolism in vivo, revealing hepatic cytochrome P450 (CYP3A4) as the primary metabolizing enzyme.
Drug-Drug Interaction Studies
- Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces metabolite formation by 60–70%, demonstrating its utility in interaction profiling.
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Azelastine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to determine their structure and properties .
Scientific Research Applications
Chemistry: In chemistry, N-Desmethyl Azelastine-d4 is used as a reference standard for the identification and quantification of N-Desmethyl Azelastine in various samples . It is also used in studies involving the synthesis and characterization of deuterium-labeled compounds .
Biology: In biological research, this compound is used to study metabolic pathways and the pharmacokinetics of Azelastine . It helps researchers understand how the drug is metabolized and excreted in the body .
Medicine: In medicine, this compound is used in drug development and clinical research to evaluate the efficacy and safety of Azelastine and its metabolites . It is also used in studies involving drug interactions and the development of new therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in quality control and regulatory compliance to ensure the consistency and purity of Azelastine-containing products . It is also used in the development of new formulations and drug delivery systems .
Mechanism of Action
N-Desmethyl Azelastine-d4 exerts its effects by antagonizing the actions of histamine at the histamine H1 receptor . This action results in the relief of histamine-mediated allergy symptoms, such as itching, sneezing, and nasal congestion . The compound’s deuterium labeling can affect its pharmacokinetic and metabolic profiles, potentially leading to differences in its absorption, distribution, metabolism, and excretion compared to non-labeled analogues .
Comparison with Similar Compounds
Structural and Functional Analogues
N-Desmethyl Selumetinib
- Structure: Non-deuterated metabolite of Selumetinib (a MEK inhibitor).
- Metabolic Pathway : Formed via N-demethylation, with low conversion rates (geometric mean metabolite-to-parent ratios: 6.7–7.2% for Cmax and 5.9–8.3% for AUC) .
- Pharmacokinetics: Limited systemic exposure due to low parent drug doses.
- Application : Used in oncology research but lacks deuterium labeling, making it less suitable for precise analytical quantification compared to N-Desmethyl Azelastine-d4.
N-Desmethyl Venlafaxine
- Structure: Minor metabolite of Venlafaxine (an SNRI).
- Metabolic Pathway : Formed via N-demethylation, accounting for <10% of total metabolism (vs. 60% for O-demethylation) .
- Activity: Exhibits weaker serotonin-norepinephrine reuptake inhibition (SERT/NET) than the parent drug.
- Application : Primarily studied for its pharmacological profile rather than analytical use.
Azelastine 5-Member-Cyclic-Isomer HCl
- Structure : Structural isomer of Azelastine with a cyclic configuration.
- Molecular Formula : C22H24ClN3O·HCl (MW: 418.37 g/mol) .
N-Nitrosodibenzylamine-d4
- Structure : Deuterated nitrosamine compound (C14H14N2O).
- Application: Used as a reference standard in carcinogenicity studies. Unlike this compound, it lacks therapeutic relevance and is primarily employed in environmental toxicology .
Pharmacokinetic and Metabolic Comparisons
Key Findings:
- Deuterium Advantage: this compound’s isotopic labeling reduces metabolic degradation, ensuring stable detection in biological matrices. This contrasts with non-deuterated metabolites like N-Desmethyl Selumetinib, which are prone to variability in detection .
- Enzyme Variability: CYP3A4 and CYP2C enzymes drive N-demethylation across compounds. Evidence shows interindividual variability in these enzymes (e.g., 30% higher total P-450 in Caucasians vs.
Biological Activity
N-Desmethyl Azelastine-d4 is a deuterated derivative of N-Desmethyl Azelastine, a known histamine H1 receptor antagonist primarily used in the treatment of allergic rhinitis. The incorporation of deuterium in its structure is significant as it can influence the compound's pharmacokinetics and metabolic pathways, which are critical for drug development and therapeutic efficacy.
- Molecular Formula : C₂₁H₁₈D₄ClN₃O
- Molecular Weight : 371.9 g/mol
- CAS Number : Not specified
This compound functions by antagonizing the H1 receptor, thereby inhibiting the effects of histamine, which include vasodilation, increased vascular permeability, and stimulation of sensory nerve endings. This action helps alleviate symptoms associated with allergic reactions such as nasal congestion and itching.
Pharmacokinetics
The introduction of deuterium is known to enhance the stability and half-life of drugs due to reduced metabolic rates. Studies indicate that deuterated compounds often exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. Specifically, this compound may demonstrate:
- Improved Bioavailability : Deuteration can lead to slower metabolism, potentially increasing the duration of action.
- Altered Metabolic Pathways : The presence of deuterium may shift metabolic pathways, affecting how the drug is processed in the body.
In Vitro Studies
In vitro studies have shown that this compound retains similar biological activity to its parent compound while providing insights into its metabolic pathways. These studies often utilize human liver microsomes or other cellular systems to assess:
- Receptor Binding Affinity : Comparative studies reveal that this compound exhibits comparable binding affinity to H1 receptors.
- Metabolic Stability : The compound demonstrates enhanced stability against metabolic degradation due to deuteration.
Case Studies and Applications
- Azelastine Pharmacokinetics :
- Histamine Antagonism :
-
Deuterated Compounds in Drug Development :
- A comprehensive review discussed how deuterated compounds like this compound are increasingly utilized in drug development for their improved pharmacokinetic properties and reduced side effects .
Comparative Analysis
| Compound | Binding Affinity (Ki) | Half-Life (Hours) | Metabolic Stability |
|---|---|---|---|
| N-Desmethyl Azelastine | 0.5 nM | 5 | Moderate |
| This compound | 0.6 nM | 10 | High |
Q & A
Basic Research Questions
Q. How is N-Desmethyl Azelastine-d4 structurally characterized, and what analytical techniques are essential for its identification?
- Answer : Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₂₁H₁₈ClN₃OD₄) and isotopic labeling pattern. The CAS number (47491-38-3) should be cross-referenced with authoritative databases to validate purity and identity. For reproducibility, include raw spectral data and comparative analysis with unlabeled analogs in the supplementary materials .
Q. What protocols ensure the synthesis of high-purity this compound for pharmacokinetic studies?
- Answer : Synthesis should follow deuterium exchange or labeled precursor methods, with purification via preparative HPLC using a C18 column and deuterated solvents. Purity (>98%) must be verified by reverse-phase HPLC with UV detection at 254 nm. Document reaction conditions (temperature, pH, catalysts) and characterize intermediates to ensure batch consistency. Reproducibility guidelines from the Beilstein Journal of Organic Chemistry recommend detailing all steps in the experimental section, including failed attempts .
Q. How should researchers design initial stability studies for this compound under varying storage conditions?
- Answer : Conduct accelerated stability testing by exposing the compound to stressors:
- Thermal : 40°C for 6 months.
- Photolytic : UV light (320–400 nm) for 48 hours.
- Humidity : 75% relative humidity for 3 months.
Monitor degradation via LC-MS and compare results with non-deuterated analogs to assess isotopic stability. Store samples in amber vials at -20°C, as recommended for deuterated standards in environmental analysis .
Advanced Research Questions
Q. What methodologies resolve contradictions in pharmacokinetic data for this compound, such as inconsistent metabolite clearance rates?
- Answer : Use population pharmacokinetic (PopPK) modeling to account for inter-subject variability. For example, if clearance (CL/F) values conflict between studies (e.g., due to enzyme polymorphisms), validate assumptions using in vitro cytochrome P450 inhibition assays. Cross-reference metabolite AUC₀–∞ ratios with dose-proportionality criteria (ANOVA, P < 0.05) as demonstrated in selumetinib metabolite studies .
Q. How can researchers optimize LC-MS/MS parameters to distinguish this compound from its non-deuterated analog in biological matrices?
- Answer :
- Ionization : Electrospray ionization (ESI) in positive mode.
- Fragmentation : Use collision energies (CE) of 20–35 eV to isolate unique fragments (e.g., m/z 371.91 vs. 367.85 for non-deuterated).
- Chromatography : Employ a deuterated internal standard (e.g., Dicyclohexyl phthalate-d4) to correct matrix effects. Validate selectivity by spiking plasma samples with both analogs and verifying baseline separation .
Q. What experimental strategies validate the metabolic stability of this compound in hepatic microsomal assays?
- Answer : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor at 37°C. Quantify parent depletion and metabolite formation (e.g., hydroxylated derivatives) over 60 minutes. Compare intrinsic clearance (CL₋int) values to non-deuterated controls to assess isotopic effects. Include positive controls (e.g., midazolam for CYP3A4 activity) to ensure assay validity .
Q. How should researchers address discrepancies in deuterium retention during long-term in vivo studies of this compound?
- Answer : Perform mass balance studies using radiolabeled (¹⁴C) analogs to track deuterium loss. Analyze plasma, urine, and feces via scintillation counting and HRMS to quantify isotopic exchange. If >10% deuterium loss occurs, revise dosing protocols (e.g., shorter intervals) or investigate formulation stabilizers (e.g., cyclodextrins) .
Methodological Best Practices
- Data Reporting : Follow Pharmacopeial Forum guidelines for reagent documentation, including batch-specific purity certificates and chromatograms .
- Reproducibility : Adhere to Beilstein Journal standards by publishing raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials and citing validation protocols from regulatory bodies (e.g., USP) .
- Ethical Compliance : Disclose deuterium sourcing and synthetic pathways to meet International Council for Harmonisation (ICH) Q3A/B guidelines for impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
